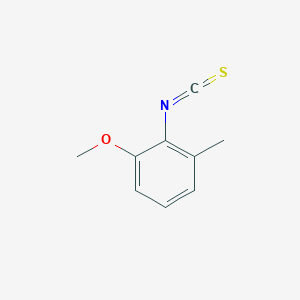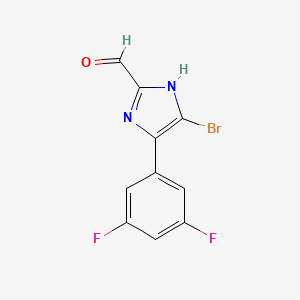
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two hydroxy groups and two pentylphenylamino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of pentylphenylamino groups at the 4 and 8 positions is carried out through an amination reaction. This involves the use of pentylphenylamine and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Alkylated or acylated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: It primarily targets DNA, where it intercalates between base pairs, disrupting the replication process.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic pathway, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of pentylphenylamino groups.
1,8-Dihydroxy-4,5-diaminoanthracene-9,10-dione: Similar structure but with hydroxy and amino groups at different positions.
Uniqueness
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pentylphenylamino groups enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C36H38N2O4 |
|---|---|
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1,5-dihydroxy-4,8-bis(4-pentylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O4/c1-3-5-7-9-23-11-15-25(16-12-23)37-27-19-21-29(39)33-31(27)35(41)34-30(40)22-20-28(32(34)36(33)42)38-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,37-40H,3-10H2,1-2H3 |
InChI-Schlüssel |
SZCQHYLSLNVNMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


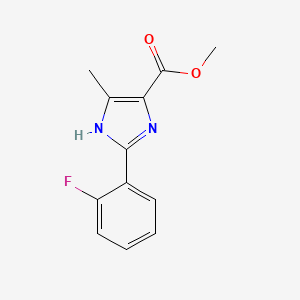


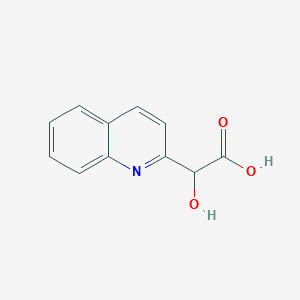

![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)

![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)


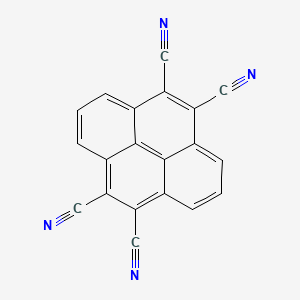
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
